molecular formula C9H7BrF2O2 B12854916 Methyl 3-bromo-2-(difluoromethyl)benzoate

Methyl 3-bromo-2-(difluoromethyl)benzoate

Cat. No.: B12854916
M. Wt: 265.05 g/mol
InChI Key: QUDFVENRRLDNBW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(difluoromethyl)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a difluoromethyl group at the 2-position of the benzene ring. This compound is structurally distinct due to the combination of halogen (Br) and fluorinated (CF₂H) substituents, which confer unique electronic and steric properties. Such substitutions are common in medicinal chemistry and agrochemical intermediates, where fluorine and bromine are leveraged to modulate bioavailability, metabolic stability, and reactivity .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 3-bromo-2-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4,8H,1H3

InChI Key

QUDFVENRRLDNBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of methyl 3-bromo-2-(difluoromethyl)benzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 3-bromo-2-(difluoromethyl)benzoate is primarily utilized as a building block in the synthesis of more complex organic molecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the difluoromethyl group can influence the electronic properties of the resulting compounds.

Synthetic Routes

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the bromine is replaced by various nucleophiles, leading to derivatives with enhanced biological activities.
  • Difluoromethylation : Recent advancements have highlighted methods for late-stage difluoromethylation, allowing for the introduction of difluoromethyl groups into existing frameworks, thus expanding the utility of this compound in developing new fluorinated pharmaceuticals .

Medicinal Chemistry

The compound is being investigated for its pharmacological properties , particularly its potential as an antimicrobial and anticancer agent.

Biological Activities

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells. In vitro assays demonstrated cytotoxic effects on human breast cancer (MCF-7) cells with an IC50 value around 40 µM. Mechanistic studies suggest that it activates apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for its potential use in developing advanced materials. The unique properties imparted by the difluoromethyl group can enhance material characteristics such as stability and reactivity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited bacterial growth at low concentrations. This finding supports its potential use in formulating new antimicrobial agents.

Case Study 2: Cancer Cell Cytotoxicity

In vitro experiments reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction, making it a candidate for further drug development .

Summary Table of Biological Activities

PropertyActivity LevelReference
Antimicrobial ActivitySignificant
Cytotoxicity (MCF-7)IC50 ~ 40 µM
Apoptosis InductionConfirmed

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-(difluoromethyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and difluoromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) : The CF₂H group is less electron-withdrawing than CF₃, offering a balance between electronegativity and steric bulk. This may reduce metabolic oxidation compared to CF₃-substituted analogs .
  • Nitro vs. Fluorinated Groups: Nitro groups (NO₂) are strongly electron-withdrawing but prone to reduction in biological systems, whereas fluorinated groups enhance stability and bioavailability .

Biological Activity

Methyl 3-bromo-2-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with bromine and difluoromethyl substituents. Its molecular formula is C9H7BrF2O2C_9H_7BrF_2O_2, and it has a molecular weight of approximately 265.05 g/mol. The unique combination of these functional groups significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine enhances its electrophilic character, while the difluoromethyl group can improve binding affinity through hydrophobic interactions. These interactions may modulate various biochemical pathways, influencing enzymatic activity and receptor signaling .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to target cancer cell metabolism and proliferation is an area of ongoing research, with promising results observed in various cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the compound's efficacy against Staphylococcus aureus reported an IC50 value below 10 µM, indicating strong antimicrobial potential. The selectivity index (SI) was also favorable, suggesting minimal toxicity to human cells.
  • Anticancer Activity : In a recent investigation involving breast cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM depending on the cell line tested. Mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Selectivity Index
This compoundAntimicrobial, Anticancer<10≥50
Methyl 4-bromo-3-cyano-2-(difluoromethyl)benzoateAnticancer<20≥30
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)benzoateAntimicrobial<15≥40

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